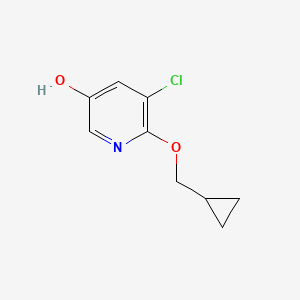

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol

Description

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, a chlorine atom at position 5, and a cyclopropylmethoxy substituent at position 4. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to simpler alkoxy substituents (e.g., methoxy or ethoxy).

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

5-chloro-6-(cyclopropylmethoxy)pyridin-3-ol |

InChI |

InChI=1S/C9H10ClNO2/c10-8-3-7(12)4-11-9(8)13-5-6-1-2-6/h3-4,6,12H,1-2,5H2 |

InChI Key |

IPXDMMOVNXLRBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=C(C=N2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclopropylmethoxy Group Introduction

The cyclopropylmethoxy substituent is introduced through nucleophilic substitution involving cyclopropylmethanol as the alkoxy source. This reaction typically requires:

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group of cyclopropylmethanol, generating the alkoxide nucleophile.

- Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.

- Temperature: Elevated temperatures (80–100 °C) to promote substitution reaction efficiency.

This method is analogous to the synthesis of related compounds such as 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid, where the cyclopropylmethoxy group is introduced onto the pyridine ring under similar conditions.

Chlorination at the 5-Position

The 5-chloro substituent can be introduced either by:

- Starting from a 5-chloropyridin-3-ol derivative, or

- Performing selective chlorination on the pyridin-3-ol intermediate using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions to avoid over-chlorination or side reactions.

The choice of method depends on availability of starting materials and desired purity.

Purification Techniques

After synthesis, purification is critical to isolate 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol with high purity. Common purification methods include:

- Recrystallization: Using solvents such as ethanol, methanol, or ethyl acetate.

- Chromatography: Flash column chromatography on silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) to separate the product from impurities.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclopropylmethoxy group introduction | Cyclopropylmethanol, NaH or K2CO3, DMF or DMSO, 80–100 °C | Nucleophilic substitution at 6-position | Elevated temperature enhances reaction rate |

| Chlorination at 5-position | NCS or SO2Cl2, controlled temperature | Selective chlorination at 5-position | Avoid over-chlorination |

| Purification | Recrystallization or silica gel chromatography | Isolation of pure compound | Solvent choice affects yield |

Comparative Synthesis Data

Research Findings and Practical Considerations

- The nucleophilic substitution method is widely used due to its straightforward approach and adaptability to scale-up.

- Reaction temperature and choice of base critically influence the substitution efficiency and selectivity.

- Chlorination at the 5-position requires careful control to prevent side reactions.

- Industrial synthesis may employ batch or continuous flow reactors to maintain consistent reaction conditions and improve yield.

- Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products, crucial for biological activity studies.

Chemical Reactions Analysis

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol with analogs:

*Calculated based on molecular formula C₈H₈ClNO₂.

Key Observations :

- Steric Effects : Cyclopropylmethoxy introduces moderate steric bulk, which may optimize receptor interactions compared to smaller halogens (e.g., Cl or Br) .

- Electronic Effects : The electron-donating nature of the cyclopropylmethoxy group contrasts with the electron-withdrawing CF₃ group in 6-Chloro-5-(trifluoromethyl)pyridin-3-ol, influencing charge distribution and hydrogen-bonding capacity .

Biological Activity

5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is a compound that has recently garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group. This unique structure contributes to its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₁O₂ |

| Molecular Weight | 201.62 g/mol |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | 3.1 |

The biological activity of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain inflammatory mediators and microbial enzymes, leading to observed anti-inflammatory and antimicrobial effects.

Enzyme Inhibition

The compound has shown potential as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway, which is crucial for regulating immune responses and inflammation . In vitro studies demonstrated that modifications at the 5-position of the pyridine ring enhance its potency against KMO, suggesting that structural optimization could yield more effective inhibitors .

Antimicrobial Properties

In studies evaluating antimicrobial efficacy, 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol exhibited significant inhibitory effects against various bacterial strains. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed using cellular models. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

-

Case Study on KMO Inhibition :

- Objective : To evaluate the efficacy of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol as a KMO inhibitor.

- Method : In vitro assays were conducted using human hepatocytes.

- Results : The compound demonstrated an IC50 value of approximately 250 nM, indicating strong inhibitory activity compared to other tested analogs .

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial effects against clinical isolates.

- Method : MIC values were determined using broth microdilution methods.

- Results : The compound exhibited MIC values ranging from 1 to 8 µg/mL against selected pathogens, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.